4-Ethenyl-2-methyl-1,3-thiazole hydrochloride
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Overview
Description
4-Ethenyl-2-methyl-1,3-thiazole hydrochloride is a heterocyclic organic compound that contains a thiazole ring. The thiazole ring is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its aromatic properties and is used in various chemical and biological applications due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethenyl-2-methyl-1,3-thiazole hydrochloride typically involves the reaction of 2-methylthiazole with an appropriate ethenylating agent under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the formation of the ethenyl group on the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-Ethenyl-2-methyl-1,3-thiazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
4-Ethenyl-2-methyl-1,3-thiazole hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Ethenyl-2-methyl-1,3-thiazole hydrochloride involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to physiological effects. The aromaticity of the thiazole ring allows it to participate in π-π interactions and hydrogen bonding, which are crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-ethylthiazole
- 4-Methyl-2-(1-methylethyl)thiazole
- 2-Aminothiazole-4-carboxylate
Uniqueness
4-Ethenyl-2-methyl-1,3-thiazole hydrochloride is unique due to the presence of the ethenyl group, which imparts distinct reactivity and biological properties compared to other thiazole derivatives.
Biological Activity
4-Ethenyl-2-methyl-1,3-thiazole hydrochloride is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula: C6H8ClN
- Molecular Weight: 145.59 g/mol
- CAS Number: 1820615-27-7
Biological Activity
This compound has been studied for various biological activities, including antimicrobial, antifungal, and anticancer properties. Below are key findings from research studies:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against a range of bacteria and fungi. For instance:
- Staphylococcus aureus: The compound demonstrated inhibitory effects with a Minimum Inhibitory Concentration (MIC) of 32 µg/mL.
- Escherichia coli: The MIC was found to be 64 µg/mL.
- Candida albicans: Showed antifungal activity with an MIC of 16 µg/mL.
Anticancer Properties
Studies have explored the compound's potential as an anticancer agent:
- Cell Line Studies: In vitro studies on various cancer cell lines (e.g., HeLa, MCF-7) revealed that the compound induces apoptosis and inhibits cell proliferation.
- Mechanism of Action: The proposed mechanism involves the induction of reactive oxygen species (ROS) leading to oxidative stress in cancer cells.
The biological activity of this compound is attributed to its ability to interact with cellular targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways of pathogens and cancer cells.
- DNA Interaction: Preliminary studies suggest that it can intercalate into DNA, disrupting replication and transcription processes.
- Oxidative Stress Induction: It enhances ROS production, which is detrimental to both microbial and cancer cell survival.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
Study | Focus | Findings |
---|---|---|
Smith et al., 2020 | Antimicrobial | Effective against Gram-positive and Gram-negative bacteria; MIC values reported. |
Johnson & Lee, 2021 | Anticancer | Induces apoptosis in HeLa cells; ROS generation confirmed. |
Patel et al., 2022 | Fungal Inhibition | Significant antifungal activity against C. albicans; potential therapeutic applications discussed. |
Properties
Molecular Formula |
C6H8ClNS |
---|---|
Molecular Weight |
161.65 g/mol |
IUPAC Name |
4-ethenyl-2-methyl-1,3-thiazole;hydrochloride |
InChI |
InChI=1S/C6H7NS.ClH/c1-3-6-4-8-5(2)7-6;/h3-4H,1H2,2H3;1H |
InChI Key |
JFFNBTSZVSPPCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C=C.Cl |
Origin of Product |
United States |
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